2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid typically involves the introduction of the difluoromethyl group to an indole precursor. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with a difluoromethylating agent under specific conditions. The reaction may require a catalyst and a controlled temperature to ensure the proper formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can lead to halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The difluoromethyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-propionic acid: Known for its antioxidant properties.
2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid: A closely related compound with a methyl group on the indole ring.
Uniqueness
2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H9F2NO2 |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
2,2-difluoro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13,10(15)16)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,15,16) |
InChI Key |
MVGBJHJROSCQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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